molecular formula C10H8O5 B2390474 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid CAS No. 2243506-89-8

2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid

Cat. No.: B2390474
CAS No.: 2243506-89-8
M. Wt: 208.169
InChI Key: KSPRPEOSTOJENO-UHFFFAOYSA-N
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Description

2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid is a chemical building block featuring the 2-pyrone (coumarin) scaffold, a privileged structure in medicinal chemistry and drug discovery . This compound serves as a versatile synthetic intermediate for accessing a diverse range of biologically active molecules. The 2-pyrone core is a fundamental structural motif found in numerous natural and synthetic compounds with a broad spectrum of reported biological activities, including antibacterial, antiviral, and antioxidant properties . This carboxylic acid is a key precursor to a class of compounds known as 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamides. These carboxamide derivatives can be efficiently synthesized in a one-pot, three-step protocol from stable fused dienolate salts, demonstrating high utility for the rapid generation of chemical libraries in diversity-oriented synthesis (DOS) . Such libraries are invaluable for high-throughput screening in the search for new therapeutic agents. Researchers can leverage this compound to explore structure-activity relationships (SAR) by derivatizing the carboxylic acid group, particularly for the synthesis of amide derivatives, which are central to pharmacological research . Applications: This product is intended for use in organic synthesis and medicinal chemistry research. It is suited as a scaffold for the development of novel compounds for biological screening. Handling: Please refer to the Safety Data Sheet (SDS) before use. Notice: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Properties

IUPAC Name

2,5-dioxo-7,8-dihydro-6H-chromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O5/c11-7-2-1-3-8-5(7)4-6(9(12)13)10(14)15-8/h4H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPRPEOSTOJENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C(=O)O2)C(=O)O)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization-Oxidation Method

The synthesis of this compound typically begins with cyclization reactions of appropriately substituted precursors followed by oxidation steps. This approach leverages the reactivity of 1,3-cyclohexanedione derivatives with activated carboxylic acid derivatives.

Procedure:

  • Condensation of 1,3-cyclohexanedione with ethyl oxalate in the presence of a base
  • Cyclization of the intermediate to form the chromene ring structure
  • Hydrolysis of the ethyl ester to yield the carboxylic acid

The cyclization typically proceeds through a dienolate intermediate, which undergoes intramolecular cyclization to form the pyrone ring.

Knoevenagel Condensation Approach

A well-established route to 2H-chromene-3-carboxylic acids involves Knoevenagel condensation followed by intramolecular cyclization.

General Procedure:

  • Reaction of 1,3-cyclohexanedione with Meldrum's acid in the presence of a basic catalyst
  • Intramolecular cyclization to form the chromene core
  • Hydrolysis of the resulting intermediate to afford the target compound

This approach has been adapted to green chemistry principles through aqueous-phase reactions and catalysis by potassium carbonate or sodium azide at room temperature.

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized the synthesis of chromene derivatives by significantly reducing reaction times while improving yields.

Optimized Microwave Protocol

A microwave-assisted process for synthesizing structurally related chromone-2-carboxylic acids has been developed and can be adapted to our target compound:

Procedure:

  • Dissolution of the appropriate hydroxyacetophenone (1.16 mmol) in dioxane (2 mL)
  • Addition of diethyl oxalate (3.49 mmol, 474 µL) and MeONa in MeOH (2.32 mmol, 531 µL, 25% w/w)
  • Heating to 120°C for 20 min under microwave irradiation
  • Addition of HCl solution (18 mmol, 3 mL, 6 M) and further heating to 120°C for 40 min
  • Isolation by decanting over water, filtration, and washing

This protocol offers several advantages, including excellent yields (up to 87%), shorter reaction times, and versatility for producing various substituted chromene carboxylic acids.

One-Pot Multicomponent Reactions

Three-Component Condensation

A novel one-pot three-step method has been developed for synthesizing 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives, which can be adapted to produce the carboxylic acid:

Procedure:

  • Reaction of 1,3-cyclohexanediones with dimethylformamide dimethylacetal
  • Addition of N-substituted cyanacetamides
  • Hydrolysis of the resulting 4-cyanobuta-1,3-dienolate salts

This method efficiently generates a diverse library of chromene derivatives with high yields and excellent atom economy.

Catalyst-Free Aqueous Protocol

For the synthesis of related coumarin-3-carboxylic acids, an environmentally benign protocol has been established:

Procedure:

  • Mixing of 2-hydroxybenzaldehydes (or appropriate cyclohexanone derivatives) with Meldrum's acid in water
  • Addition of potassium carbonate or sodium azide as a catalyst
  • Reaction at room temperature to afford the target compounds

This approach offers the advantages of mild reaction conditions, good to excellent yields (70-95%), high atom-economy, environmentally benign conditions, and easy product isolation without column chromatography.

Green Chemistry Approaches

Aqueous Media Synthesis

An eco-friendly protocol for the synthesis of 3-carboxycoumarins involves the use of water as a reaction medium:

Optimized Conditions:

  • Reaction of substituted salicylaldehydes (or 1,3-cyclohexanedione for our target) with malonic acid/ethyl cyanoacetate
  • Catalysis by Potassium 1,2,3,6-Tetrahydrophthalimide (20 mol%)
  • Room temperature conditions
  • Water as the sole solvent

Table 2: Optimization of Green Synthesis Parameters

Entry Catalyst (mol %) Time (h) Temperature (°C) Solvent Yield (%)
1 5 5 40 Water:Ethanol (5:5) 40
2 10 5 40 Water:Ethanol (5:5) 50
3 15 5 40 Water:Ethanol (5:5) 55
4 20 5 40 Water:Ethanol (5:5) 60
5 20 5 40 Water 70
6 30 5 40 Water 80
7 30 6 RT Water 85
8 20 5 RT Water 95
9 25 5 RT Water 90

The data demonstrates that optimal conditions involve 20 mol% catalyst at room temperature in water alone, yielding up to 95% of the desired product.

Solid Acid Catalyst Method

For industrial-scale production, the use of solid acid catalysts offers advantages:

Procedure:

  • Reaction of 1,3-cyclohexanedione with ethyl oxalate or diethyl malonate
  • Catalysis by heteropolyacids or zeolites
  • Minimized reaction times and by-products
  • Catalyst recyclability

This approach satisfies green chemistry principles while enabling large-scale synthesis.

Synthesis of Ester Derivatives and Hydrolysis

A practical approach to this compound involves synthesizing the ethyl ester derivative first, followed by hydrolysis:

Synthesis of Ethyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate

Procedure:

  • Reaction of 1,3-cyclohexanedione with diethyl oxalate in the presence of sodium ethoxide
  • Refluxing for 4-6 hours in ethanol
  • Acidification and isolation of the ethyl ester

Hydrolysis to Carboxylic Acid

Procedure:

  • Dissolution of the ethyl ester in THF/MeOH/H2O (2:3:1)
  • Addition of LiOH·H2O (1.5 equiv)
  • Stirring at room temperature for 4 hours
  • Acidification with 1N HCl
  • Filtration and recrystallization from 75% ethanol

This two-step approach often provides higher overall yields and purer products compared to direct synthesis methods.

Comparative Analysis of Synthetic Methods

Table 3: Comparison of Different Synthetic Approaches

Method Starting Materials Catalyst/Reagents Conditions Yields (%) Advantages Limitations
Cyclization-Oxidation 1,3-cyclohexanedione, ethyl oxalate Base catalysts Conventional heating, organic solvents 60-75 Well-established, reliable Environmentally less favorable
Microwave-Assisted Hydroxyacetophenone derivatives, diethyl oxalate MeONa in MeOH MW 120°C, 20-40 min 70-87 Rapid, high yields Requires specialized equipment
One-Pot Three-Component 1,3-cyclohexanedione, DMF dimethylacetal, cyanacetamides Basic catalysts RT to moderate heating 75-90 Versatile, efficient Complex workup for some derivatives
Aqueous Media with K-Tetrahydrophthalimide Salicylaldehydes/cyclohexanedione, malonic acid K-1,2,3,6-Tetrahydrophthalimide (20 mol%) RT, water 85-95 Green, high yields Catalyst preparation may be challenging
Room Temperature Green Synthesis 2-hydroxybenzaldehydes/cyclohexanedione, Meldrum's acid K2CO3 or NaN3 RT, water 70-95 Environmentally benign, simple workup Slightly longer reaction times
Ester Formation-Hydrolysis 1,3-cyclohexanedione, diethyl oxalate NaOEt, then LiOH Ethanol reflux, then RT hydrolysis 65-80 High purity products Two-step process

The comparison reveals that green chemistry approaches, particularly those employing aqueous media at room temperature with catalysts like Potassium 1,2,3,6-Tetrahydrophthalimide or simple bases like K2CO3, offer the best combination of high yields, environmental sustainability, and operational simplicity.

Scale-Up Considerations and Industrial Applications

For industrial-scale production of this compound, several factors must be considered:

Reactor Design and Process Parameters

  • Optimal mixing to ensure homogeneous reaction conditions
  • Temperature control to prevent side reactions
  • Controlled addition rates of reagents to manage exothermic reactions
  • Appropriate quenching and neutralization systems

Catalyst Selection for Large-Scale Synthesis

For industrial production, heterogeneous catalysts offer significant advantages:

  • Easier separation from reaction mixtures
  • Potential for catalyst recycling
  • Reduced waste generation
  • Enhanced process economics

Solid acid catalysts such as heteropolyacids and zeolites have demonstrated excellent performance in the scaled-up synthesis of chromene derivatives.

Chemical Reactions Analysis

Types of Reactions: 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit DNA gyrase, affecting DNA replication and transcription .

Comparison with Similar Compounds

  • 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid
  • 6-Maleimidohexanoic acid
  • Oxolinic acid

Comparison: Compared to similar compounds, 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid is unique due to its specific structural features and the range of biological activities it exhibits. While other compounds may share some properties, the combination of its chemical reactivity and biological effects makes it particularly valuable for research and industrial applications .

Biological Activity

2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid (commonly referred to as chromene) is a compound belonging to the chromene family, characterized by its unique bicyclic structure. This compound has garnered attention due to its potential biological activities, which include anti-cancer, anti-inflammatory, and antimicrobial properties. Research into its biological activity is crucial for understanding its therapeutic potential and applications in drug development.

The chemical formula of this compound is C10H9O5. It features two carbonyl groups and a carboxylic acid functional group that are essential for its biological activity. The compound can be synthesized through various methods, including one-pot reactions that yield diverse derivatives for further investigation into their biological effects .

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of chromene derivatives. For instance:

  • Mechanism of Action : Chromene compounds have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
  • Case Study : A study demonstrated that a specific derivative exhibited an IC50 value of 1.61 µg/mL against breast cancer cell lines, indicating significant cytotoxicity .
CompoundCell LineIC50 (µg/mL)
Chromene Derivative AMCF-71.61 ± 1.92
Chromene Derivative BA-4311.98 ± 1.22

2. Anti-inflammatory Effects

Chromene derivatives have also been investigated for their anti-inflammatory properties:

  • Mechanism : They inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in vitro.
  • Research Findings : In a controlled study, a derivative was found to reduce TNF-alpha levels significantly in macrophage cultures exposed to lipopolysaccharide (LPS) stimulation .

3. Antimicrobial Activity

The antimicrobial properties of chromenes have been explored against various pathogens:

  • Activity Spectrum : Studies indicate that certain derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
  • Case Study : A recent investigation found that one derivative showed promising results with an inhibition zone of 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of chromene derivatives:

  • Key Functional Groups : The presence of electron-withdrawing groups (like carbonyls) enhances cytotoxicity.
  • Substituent Effects : Substituents at specific positions on the chromene ring can significantly alter the compound's potency and selectivity against cancer cells.

Q & A

Q. What are the established synthetic routes for 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid, and what reaction conditions are critical for yield optimization?

The synthesis typically involves cyclocondensation reactions. For example, a related chromene derivative was synthesized via refluxing 4-chlorobenzaldehyde with ethyl acetoacetate in ethanol, catalyzed by piperidine, followed by cyclization . Key parameters include:

  • Catalyst choice : Piperidine facilitates Knoevenagel condensation.
  • Solvent and temperature : Ethanol under reflux (≈78°C) ensures efficient cyclization.
  • Workup : Precipitation in ice-water mixtures improves purity .

Q. How is X-ray crystallography applied to confirm the structure of chromene derivatives, and what structural parameters are critical?

Crystal structures of analogous compounds (e.g., 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid) reveal triclinic systems (space group P1) with bond angles critical for stability:

ParameterValue (Å/°)Source Compound
Unit cell dimensionsa = 10.355 Å2,2,5-Trimethyl analog
Bond angle (O3—C4—C8)110.86°
Torsion angle (O1—C1—C2)22.55°
Data collection uses MoKα radiation (λ = 0.71073 Å) and CCD diffractometers .

Advanced Research Questions

Q. What analytical challenges arise in distinguishing chromene derivatives with similar functional groups, and how are they resolved?

Structural ambiguity occurs in compounds like 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid (C₁₀H₄Cl₂O₄, MW 259.04) vs. 3-chromanecarboxylic acid (C₁₀H₁₀O₃, MW 178.19) . Resolution strategies:

  • NMR spectroscopy : Compare carbonyl (C=O) and aromatic proton shifts.
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 259.04 for dichloro derivative) .
  • HPLC-MS : Detect impurities (e.g., CAS Min % = 94.5 in commercial batches) .

Q. How do data contradictions in reported synthetic yields or purity impact reproducibility, and what mitigation strategies are recommended?

Discrepancies in purity (e.g., 94.5–100% CAS ranges ) may stem from:

  • Batch variability : Use column chromatography or recrystallization for purification.
  • Reagent quality : Specify anhydrous solvents and high-purity starting materials.
    Document reaction conditions (e.g., inert atmosphere) to minimize side products .

Q. What mechanistic insights guide the optimization of chromene ring formation in acidic or basic media?

Studies on cyclohexenecarboxylic acid derivatives suggest:

  • Acidic conditions : Promote protonation of carbonyl groups, accelerating cyclization.
  • Basic conditions : Deprotonate intermediates to stabilize enolate forms.
    Kinetic studies (e.g., monitoring by FT-IR or HPLC) can identify rate-limiting steps .

Methodological Recommendations

  • Synthesis : Prioritize catalysts like piperidine for Knoevenagel reactions .
  • Crystallization : Use slow evaporation from ethanol to grow diffraction-quality crystals .
  • Analytical validation : Cross-validate NMR, MS, and elemental analysis for structural confirmation .

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